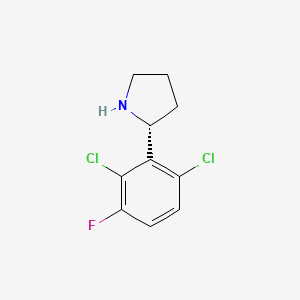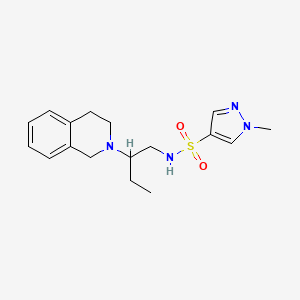![molecular formula C8H9BrN2 B12951547 (S)-3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine](/img/structure/B12951547.png)
(S)-3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine is a heterocyclic compound that features a bromine atom and an amine group attached to a cyclopenta[b]pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine typically involves the formation of the cyclopenta[b]pyridine ring followed by the introduction of the bromine atom and the amine group. One common method involves the cyclization of a suitable precursor, such as a pyridine derivative, under acidic conditions. The bromination can be achieved using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst. The amine group can be introduced through reductive amination or other amination reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts .
Análisis De Reacciones Químicas
Types of Reactions: (S)-3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols, amines, or alkoxides.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium thiolate (NaSR), sodium azide (NaN3), or alkoxides in the presence of a base.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding hydrogenated compound.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(S)-3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of (S)-3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparación Con Compuestos Similares
Pyridine: A simple heterocyclic compound with a nitrogen atom in the ring.
Cyclopenta[b]pyridine: A bicyclic compound similar to (S)-3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine but without the bromine and amine groups.
Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with potential biological activities.
Uniqueness: this compound is unique due to the presence of both the bromine atom and the amine group, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C8H9BrN2 |
|---|---|
Peso molecular |
213.07 g/mol |
Nombre IUPAC |
(7S)-3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine |
InChI |
InChI=1S/C8H9BrN2/c9-6-3-5-1-2-7(10)8(5)11-4-6/h3-4,7H,1-2,10H2/t7-/m0/s1 |
Clave InChI |
XOOHYQNMUBSEIR-ZETCQYMHSA-N |
SMILES isomérico |
C1CC2=C([C@H]1N)N=CC(=C2)Br |
SMILES canónico |
C1CC2=C(C1N)N=CC(=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


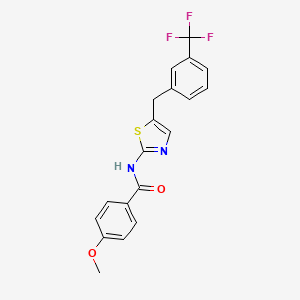
![3'-Methyl-4-(2-(thiophen-2-yl)propan-2-yl)-[1,1'-biphenyl]-2,6-diol](/img/structure/B12951467.png)
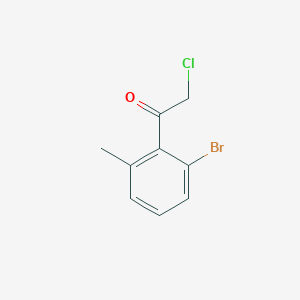
![2-(Furo[2,3-b]pyridin-5-yl)acetic acid](/img/structure/B12951469.png)
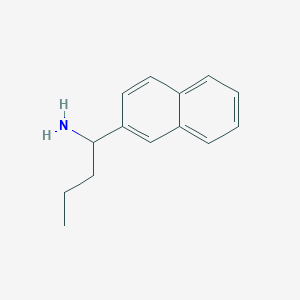
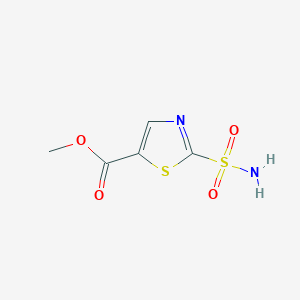
![1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclohexan-1-amine](/img/structure/B12951484.png)
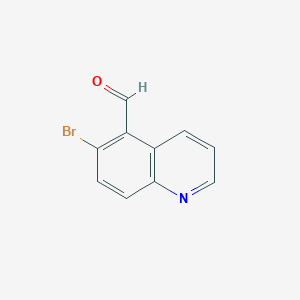
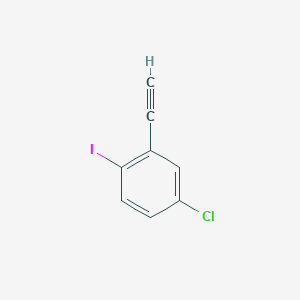
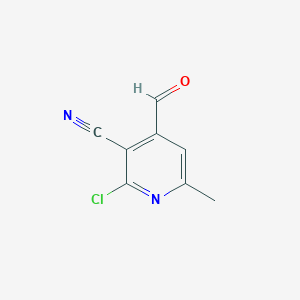
![Thieno[3,2-d]pyrimidin-4(1H)-one, 2,3-dihydro-3-(4-propoxyphenyl)-2-thioxo-](/img/structure/B12951538.png)
